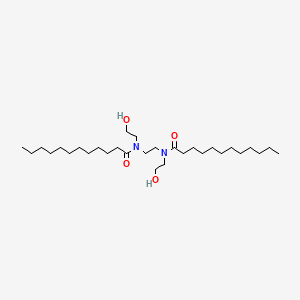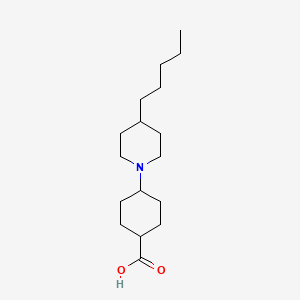![molecular formula C20H28Cl2N2O4 B8480122 (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate](/img/structure/B8480122.png)
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a tert-butoxycarbonyl-protected amine, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dichlorobenzyl group and the tert-butoxycarbonyl-protected amine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tert-butoxycarbonyl-protected amine can be deprotected under certain conditions, allowing the compound to interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichlorobenzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
Uniqueness
Compared to similar compounds, (3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups
Eigenschaften
Molekularformel |
C20H28Cl2N2O4 |
|---|---|
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl 2-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-13-7-14(11-23-18(25)28-20(2,3)4)5-6-24(13)19(26)27-12-15-8-16(21)10-17(22)9-15/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
XDOILEALUXWAOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol](/img/structure/B8480074.png)

![3-[(2-Carboxyethyl)amino]benzoic Acid](/img/structure/B8480094.png)




![Carbamic acid,[2-amino-4-chloro-5-[(2-methoxyethyl)methylamino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8480144.png)
![4-[5-(4-Pentylphenyl)pyrimidin-2-YL]benzonitrile](/img/structure/B8480145.png)


